molecular formula C12H9N3O2 B14882505 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14882505
M. Wt: 227.22 g/mol
InChI Key: DIPVSXBBCHWNQT-UHFFFAOYSA-N
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Description

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by a benzyl group attached to the nitrogen atom at position 3, two oxo groups at positions 2 and 4, and a carbonitrile group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of benzylamine with ethyl cyanoacetate and urea under acidic or basic conditions. The reaction proceeds through a multi-step process that includes the formation of an intermediate, followed by cyclization and dehydration to yield the final product. The reaction conditions often involve heating the reaction mixture to temperatures ranging from 80°C to 120°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the benzyl ring or the pyrimidine core .

Scientific Research Applications

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 3-Benzyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Uniqueness

Compared to similar compounds, 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group at position 5. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-benzyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O2/c13-6-10-7-14-12(17)15(11(10)16)8-9-4-2-1-3-5-9/h1-5,7H,8H2,(H,14,17)

InChI Key

DIPVSXBBCHWNQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CNC2=O)C#N

Origin of Product

United States

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